molecular formula C3H9ClN6 B1319912 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride CAS No. 59545-76-5

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride

Cat. No.: B1319912
CAS No.: 59545-76-5
M. Wt: 164.6 g/mol
InChI Key: CFGXZSUQSDATNR-UHFFFAOYSA-N
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Description

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with hydrazine and methyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₄H₁₀ClN₇, derived from the parent triazole structure with a hydrazinyl (-NH-NH₂) group at position 3, a methyl (-CH₃) group at position 5, and an amine (-NH₂) at position 4, protonated as a hydrochloride salt .

Properties

IUPAC Name

3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N6.ClH/c1-2-7-8-3(6-4)9(2)5;/h4-5H2,1H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGXZSUQSDATNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597468
Record name 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-28-9, 59545-76-5
Record name 4H-1,2,4-Triazol-4-amine, 3-hydrazinyl-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride typically involves the reaction of hydrazine with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or water. The product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential for development as a new antibiotic agent .
  • Anticancer Properties
    • The compound has shown promise in preclinical studies as an anticancer agent. It has been tested for its ability to inhibit tumor growth in various cancer cell lines, indicating a mechanism that may involve apoptosis induction and cell cycle arrest .
  • Reagent for Synthesis
    • It serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its unique triazole structure allows for further chemical modifications that enhance biological activity .

Agrochemical Applications

  • Fungicides
    • The compound has been evaluated for its antifungal properties, particularly against plant pathogens. Its application in agricultural formulations could provide a new avenue for controlling crop diseases without the harmful effects associated with conventional fungicides .
  • Plant Growth Regulators
    • Research suggests that it can act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors in crops. This application is particularly relevant in sustainable agriculture practices .

Material Science Applications

  • Polymeric Materials
    • The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its hydrazine functional groups contribute to cross-linking reactions, resulting in materials with improved performance characteristics .
  • Energetic Materials
    • Recent studies have explored its use in the formulation of energetic materials due to its nitrogen-rich structure, which can potentially lead to high energy outputs when used in propellants or explosives .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityEffective against multiple bacterial strains with potential for antibiotic development.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for anticancer drug development.
Agrochemical UseDemonstrated antifungal activity; potential as a new fungicide.
Material ScienceImproved mechanical properties in polymer composites; promising for industrial applications.

Mechanism of Action

The mechanism of action of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Compound Name Molecular Formula Key Substituents Key Functional Groups
3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole HCl C₄H₉N₅·HCl Methyl (C5), Hydrazinyl (C3) Amine, Hydrazine, Triazole ring
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅ClN₄OS Benzoxazole, Chlorophenyl, Thione Thione (C=S), Triazole ring
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one C₈H₇N₅O₂ Hydroxyphenyl, Ketone Ketone (C=O), Amino, Triazole ring

Key Observations :

  • Hydrazine vs. Thione/Ketone Groups : The hydrazinyl group in the target compound introduces nucleophilic reactivity, whereas thione (C=S) or ketone (C=O) groups in analogues (e.g., ) alter electronic properties and hydrogen-bonding capabilities.
  • Substituent Effects : Methyl groups enhance lipophilicity, while aromatic substituents (e.g., chlorophenyl in ) influence steric bulk and π-π interactions.

Spectroscopic and Analytical Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (m/z)
Target Compound (Predicted) ~3350 (N-H), ~1650 (C=N) 2.5 (CH₃), 8.5 (NH-NH₂) 190 (M⁺)
5-[2-(4-Chlorophenyl)-...-3-thione 1243 (C=S), 3390 (N-H) 2.59 (CH₃), 9.55 (triazole) 419 (M+1)
4-Amino-3-(4-hydroxyphenyl)...-one 1596 (C=N), 1243 (C=O) 6.86–7.26 (Ar-H) Not reported

Notes:

  • The absence of C=S or C=O stretches in the target compound’s IR spectrum distinguishes it from thione/ketone analogues.
  • ¹H-NMR signals for methyl groups (δ ~2.5–2.6 ppm) are consistent across methyl-substituted triazoles .

Research Tools and Methodologies

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement of triazole derivatives .
  • Spectroscopy : ¹H-NMR and IR data (e.g., ) are critical for confirming substituent identity and purity.

Biological Activity

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

The molecular formula of this compound is C3H9ClN6C_3H_9ClN_6, with a melting point ranging from 217°C to 218°C . The compound is characterized by its hydrazino and triazole moieties, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate triazole precursors. The general reaction scheme can be summarized as follows:

Hydrazine+Triazole precursor3 Hydrazino 5 methyl 4H 1 2 4 triazol 4 ylamine hydrochloride\text{Hydrazine}+\text{Triazole precursor}\rightarrow \text{3 Hydrazino 5 methyl 4H 1 2 4 triazol 4 ylamine hydrochloride}

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study indicated that derivatives similar to 3-hydrazino-5-methyl-4H-1,2,4-triazol were effective against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The antimicrobial efficacy is often attributed to the ability of these compounds to inhibit cell wall synthesis or disrupt cellular processes.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of triazole derivatives. For instance, certain synthesized triazoles showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant potency .

CompoundCancer Cell LineIC50 Value (μM)
Triazole Derivative AMCF-727.3
Triazole Derivative BHCT1166.2

Anti-inflammatory and Antioxidant Activities

Compounds in the triazole family have also been noted for their anti-inflammatory and antioxidant activities. These effects are crucial in managing various inflammatory diseases and oxidative stress-related conditions .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several triazole derivatives against a panel of microorganisms. The results showed that compounds with a hydrazino group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Testing : In another case study, researchers tested the cytotoxic effects of various triazole derivatives on cancer cell lines. The findings revealed that modifications in the triazole structure significantly influenced their anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride, and how can reaction purity be maximized?

  • Methodology : The compound can be synthesized via cyclization reactions involving hydrazine derivatives. For example, refluxing hydrazine hydrate with precursors like thiosemicarbazides in ethanol, followed by recrystallization from ethanol or THF, yields high-purity triazole derivatives . Purity is ensured by techniques such as thin-layer chromatography (TLC) and vacuum distillation to remove excess reagents .

Q. What spectroscopic methods are essential for characterizing this compound, and what key features confirm its structure?

  • Methodology : IR spectroscopy identifies functional groups (e.g., NH stretches at ~3200–3350 cm⁻¹, C=N stretches near 1640 cm⁻¹). Mass spectrometry confirms molecular weight, while NMR (¹H/¹³C) resolves substituent positions on the triazole ring. X-ray crystallography, as used for similar triazole-thiadiazole hybrids, provides definitive structural confirmation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence regioselectivity in the synthesis of triazole derivatives from hydrazino precursors?

  • Methodology : Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) favor cyclization by enhancing nucleophilicity. For instance, sodium hydroxide in DMF facilitates thiol group activation, directing regioselective ring closure . Contradictions arise with phenylhydrazine hydrochloride, where unexpected pyrazole byproducts form due to competing reaction pathways, necessitating mechanistic studies using DFT calculations .

Q. What strategies mitigate degradation of hydrazino-triazole derivatives during storage, and how are decomposition products analyzed?

  • Methodology : Storage at RT in airtight, desiccated containers minimizes hydrolysis. Degradation is monitored via HPLC-MS to detect hydrazine byproducts or oxidized triazole intermediates. Accelerated stability studies (40°C/75% RH) coupled with spectral analysis identify decomposition pathways .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like α-glucosidase or lipase. QSAR models correlate triazole substituent effects (e.g., methyl groups) with inhibitory activity, validated by in vitro assays .

Experimental Design & Data Analysis

Q. What experimental designs are recommended for studying the environmental fate of hydrazino-triazole compounds?

  • Methodology : Follow long-term ecotoxicological frameworks (e.g., Project INCHEMBIOL) using split-plot designs to assess abiotic/biotic degradation. Analyze distribution in soil/water via LC-MS/MS and evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How should researchers resolve contradictions in reaction outcomes, such as unexpected byproduct formation?

  • Methodology : Employ tandem analytical techniques (e.g., GC-MS, NMR) to identify byproducts. Compare kinetic data (e.g., Arrhenius plots) under varied conditions to pinpoint competing mechanisms. For example, phenylhydrazine’s dual reactivity (indole vs. pyrazole formation) requires controlled stoichiometry and solvent polarity adjustments .

Application-Oriented Questions

Q. In pharmacological studies, how does this compound’s structure enhance enzyme inhibition compared to other triazole derivatives?

  • Methodology : The hydrazino group increases hydrogen-bonding potential with enzyme active sites. In vitro assays (e.g., lipase inhibition) show enhanced activity when paired with electron-withdrawing substituents (e.g., chloro groups), as seen in related 1,2,4-triazole-3-thiols .

Q. What synthetic modifications improve the bioavailability of hydrazino-triazole derivatives for drug development?

  • Methodology : Introduce hydrophilic groups (e.g., sulfonamides) via post-synthetic alkylation. LogP values and permeability are optimized using Caco-2 cell assays, guided by computational ADMET profiling .

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